5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Silyl protecting group stability Acidic hydrolysis resistance N-Si bond stability

Unprotected 5-methoxy-7-azaindole directs electrophilic attack to pyrrole C-2/C-3, blocking direct C-5 functionalization and forcing 3-5 extra synthetic steps. This TIPS-protected derivative (CAS 1198097-37-8) redirects metalation exclusively to C-5 via steric shielding, enabling direct late-stage elaboration. • Exclusive C-5 lithiation (sec-BuLi, THF, -78 °C) with 26-87% yield; no C-2/C-3 byproducts • TIPS survives multi-step sequences (Suzuki coupling, amide bond formation); orthogonal to Boc, tosyl, and methyl ester protection • Solid at 20 °C, ≥95% purity; LogP 5.07 ensures predictable C18 reversed-phase purification

Molecular Formula C17H28N2OSi
Molecular Weight 304.509
CAS No. 1198097-37-8
Cat. No. B598549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
CAS1198097-37-8
Synonyms5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC17H28N2OSi
Molecular Weight304.509
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)OC
InChIInChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-10-16(20-7)11-18-17(15)19/h8-14H,1-7H3
InChIKeyLVZHYRFQHFARDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-TIPS-Protected 5-Methoxy-7-azaindole Overview


5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1198097-37-8, molecular formula C₁₇H₂₈N₂OSi, MW 304.50) is a triisopropylsilyl (TIPS)-protected derivative of 5-methoxy-7-azaindole, a privileged scaffold in kinase inhibitor drug discovery [1]. The TIPS group at the N(1) position serves a dual function: it protects the indole N–H from undesired reactions and provides steric bulk that redirects electrophilic metalation from the pyrrole ring (C-2/C-3) to the pyridine ring (C-5), enabling regioselective C–H functionalization that is unattainable with the unprotected heterocycle [2]. This compound is supplied as a solid with a minimum purity specification of 95% (commercial grades also available at 98%) and a calculated LogP of 5.07 . It is positioned as a strategic synthetic intermediate for medicinal chemistry programs targeting kinases including VEGFR-2, FGFR, JAK, and SGK families, where the 5-methoxy-7-azaindole core serves as a hinge-binding motif .

Why Alternative Silyl Analogs Fall Short


The selection of the N-protecting group on the 7-azaindole scaffold fundamentally determines the regiochemical outcome of metalation, cross-coupling, and C–H borylation steps. The unprotected 5-methoxy-7-azaindole (CAS 183208-36-8) undergoes preferential electrophilic attack at C-2/C-3 of the electron-rich pyrrole ring, precluding direct C-5 functionalization [1]. Smaller silyl protecting groups such as trimethylsilyl (TMS) are impractical due to rapid hydrolytic cleavage—the N–SiMe₃ bond is prone to hydrolysis under ambient conditions, whereas the TIPS group confers stability orders of magnitude greater [2]. The tert-butyldimethylsilyl (TBS) analog offers intermediate stability but lacks the steric bulk required to fully suppress C-2 lithiation in directed ortho-metalation protocols [1]. Carbamate-based protection (e.g., Boc) provides acid-labile orthogonality but cannot survive the strongly basic organolithium conditions required for directed metalation, making TIPS the only protecting group in this series that simultaneously provides robust stability toward both acidic and basic conditions while delivering exclusive C-5 regioselectivity [3].

Comparative Evidence: TIPS-Protected 7-Azaindole vs. Analogs


Acidic Hydrolysis Stability of N-TIPS Protection

The TIPS group on 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine confers approximately 700,000-fold greater resistance to acidic hydrolysis compared to the trimethylsilyl (TMS) analog, 11,000-fold greater than the triethylsilyl (TES) analog, and 35-fold greater than the tert-butyldimethylsilyl (TBS) analog, based on well-established relative stability scales for trisubstituted silyl protecting groups [1]. Under acidic conditions, the relative stability ranking is TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This means the TMS-protected analog would undergo hydrolytic N–Si cleavage approximately 700,000 times faster under identical acidic conditions, rendering it unsuitable for multi-step synthetic sequences involving acidic workups or chromatographic purification on silica gel. The TBS analog, while significantly more stable than TMS, still trails TIPS by a factor of 35-fold in acid resistance [1].

Silyl protecting group stability Acidic hydrolysis resistance N-Si bond stability

Basic Hydrolysis Stability of TIPS Protecting Group

Under basic aqueous conditions, the TIPS protecting group demonstrates approximately 100,000-fold greater stability than the TMS analog (relative stability factor: TIPS = 100,000 vs. TMS = 1), approximately 1,000–10,000-fold greater than TES (relative factor: 10–100), and approximately 5-fold greater than both TBS and TBDPS (relative factor: 20,000 each) [1]. Notably, while TBS and TBDPS exhibit equivalent stability under basic conditions (~20,000), TIPS surpasses both by a factor of 5 [1]. This differential basic stability is critical for synthetic routes employing nucleophilic bases, organolithium reagents, or alkaline hydrolysis steps, where TMS and TES protecting groups undergo premature cleavage.

Alkaline stability Silyl protecting group Orthogonal protection strategy

TIPS-Directed Regioselective C-5 Metalation

The TIPS group on the 7-azaindole nitrogen sterically shields the C-2 position, completely preventing competitive lithiation at the pyrrole ring and redirecting metalation exclusively to the C-5 position on the pyridine ring [1]. In the absence of the TIPS group, the unprotected 7-azaindole undergoes preferential lithiation at C-2 (pyrrole α-position), making direct C-5 functionalization unachievable [1]. Experimental validation with 4-fluoro-1-triisopropylsilyl-7-azaindole and 4-chloro-1-triisopropylsilyl-7-azaindole demonstrated that treatment with sec-BuLi (1.5 equiv, THF, −78 °C, 1 h) followed by electrophilic quench produced exclusively C-5-substituted products in yields ranging from 26% to 87% depending on the electrophile, with no detectable C-2 or C-3 regioisomers [1]. The TIPS deprotection step using TBAF in THF proceeded in 70% isolated yield to liberate the free 7-azaindole [1]. N-Boc protection, in contrast, is incompatible with sec-BuLi conditions due to competing nucleophilic attack at the carbamate carbonyl .

Directed ortho-metalation C-5 functionalization Regioselective lithiation

TIPS vs. Boc Deprotection Orthogonality

The TIPS protecting group is cleaved under mild, near-neutral conditions using fluoride ion sources (typically TBAF in THF), which leaves acid-sensitive and base-sensitive functional groups intact [1]. In contrast, the Boc protecting group requires acidic conditions (TFA or HCl) for removal, which can protonate basic pyridine nitrogens, cleave acid-labile ethers, or promote unwanted rearrangements [2]. The tosyl protecting group demands even harsher basic or reductive conditions for cleavage [3]. This orthogonality means that a synthetic sequence can employ both TIPS and Boc protection on different nitrogens within the same molecule, enabling fully chemoselective deprotection. Quantitative precedent: in a model 7-azaindole system, TBAF-mediated TIPS deprotection proceeded in 70% isolated yield without affecting a co-existing methyl ester, while acidic Boc deprotection would have hydrolyzed the ester [1].

Orthogonal protecting group strategy TBAF-mediated desilylation Multi-step synthesis

Ir-Catalyzed C–H Borylation: N-TIPS vs. N-Boc

In a direct head-to-head comparison under identical Ir-catalyzed C–H borylation conditions (THF, 55 °C, [Ir(OMe)(COD)]₂/dtbpy catalyst, pinacolborane), N-Boc-pyrrole afforded the 3-borylated product in 90% isolated yield after 13 hours, whereas the corresponding N-TIPS-pyrrole required 20 hours and delivered only 14% yield [1]. This 6.4-fold yield advantage for N-Boc establishes that Boc protection is superior to TIPS for Ir-catalyzed C–H borylation of pyrrole/azaindole substrates when 3-position functionalization is the objective [1]. However, this comparison also reveals the complementary nature of the two protecting groups: TIPS protection is preferred for directed ortho-metalation (sec-BuLi) at C-5 (where Boc is incompatible), while Boc protection is preferred for Ir-catalyzed borylation at C-3 (where TIPS performs poorly) [1][2]. Critically, the TMS analog was noted to be 'impractical as the N–SiMe₃ bond is prone to hydrolysis' under the borylation conditions, eliminating TMS as a viable alternative [1].

C–H borylation Ir catalysis N-Boc vs. N-TIPS regioselectivity

Physicochemical Differentiation: LogP and Purification

The target compound has a calculated LogP (octanol-water partition coefficient) of 5.07 and a polar surface area (PSA) of 27.05 Ų . For comparison, the unprotected 5-methoxy-7-azaindole (CAS 183208-36-8, MW 148.16) has a significantly lower predicted LogP (estimated ~1.5–2.0) due to the absence of the lipophilic TIPS group and the presence of a hydrogen-bond-donating N–H [1]. The LogP of 5.07 places the TIPS-protected compound firmly in the optimal range for reversed-phase flash chromatography (C18, typical optimal LogP 2–6 for good retention and resolution) [2]. The TIPS group increases the molecular weight by approximately 156 Da compared to the unprotected scaffold (304.50 vs. 148.16), which improves chromatographic retention, reduces tailing on normal-phase silica, and enables gravimetric quantification of reaction yields with higher precision .

LogP Reversed-phase chromatography Solubility prediction

Optimal Applications for TIPS-Protected 7-Azaindole


C-5 Functionalization for Kinase Inhibitor SAR

In kinase inhibitor programs targeting VEGFR-2, FGFR, JAK, or SGK families, the 5-position of the 7-azaindole core is a critical vector for modulating hinge-binding affinity and selectivity. The TIPS-protected building block CAS 1198097-37-8 enables direct C-5 lithiation with sec-BuLi (THF, −78 °C), followed by electrophilic trapping to install halogen, carboxylate, hydroxyl, amino, or boronic acid functionalities in yields of 26–87% with exclusive regioselectivity [1]. This approach avoids the 3–5 additional synthetic steps required when using unprotected 5-methoxy-7-azaindole, which would necessitate de novo pyridine precursor cyclization to access 5-substituted analogs [1]. The 700,000-fold acid stability and 100,000-fold base stability of TIPS over TMS (class-level inference) ensure the protecting group survives the multi-step sequence [2]. Subsequent TBAF-mediated deprotection (70% yield) liberates the free 7-azaindole for final coupling or biological evaluation [1].

Orthogonal Protection in Convergent Synthesis

When constructing bis-heterocyclic kinase inhibitors requiring sequential functionalization of both the 7-azaindole N(1) and a pendant amine or alcohol, the TIPS group on CAS 1198097-37-8 serves as a fluoride-labile protecting group that is fully orthogonal to acid-labile Boc and base-labile tosyl protection [1]. A convergent strategy can maintain TIPS protection through C-5 functionalization, Suzuki coupling, and amide bond formation steps, then remove TIPS selectively with TBAF in the final step to unmask the indole N–H for late-stage diversification—without affecting co-existing Boc-protected amines or methyl esters [1]. This orthogonality is not achievable with TMS (hydrolytically unstable), TBS (5-fold less base-stable than TIPS), or tosyl (requires harsh reductive cleavage incompatible with reducible functionalities) [2].

Scalable Synthesis for Fragment-Based Drug Discovery

The 5-methoxy-7-azaindole core is a validated hinge-binding fragment in FBDD campaigns targeting ATP-competitive kinases [1]. The TIPS-protected form (CAS 1198097-37-8) enables reliable multi-gram scale handling due to its solid physical form at 20 °C, predictable LogP of 5.07 for reversed-phase purification, and commercial availability at ≥95% purity [2]. For fragment elaboration, the TIPS group can be retained during C-3 acylation, C-5 cross-coupling, and C-6 halogenation steps, then removed with TBAF to reveal the free N–H for subsequent fragment growth. The alternative unprotected 5-methoxy-7-azaindole (CAS 183208-36-8) suffers from lower organic solubility, potential N–H interference in metal-catalyzed couplings, and a LogP too low for efficient C18 purification, making the TIPS-protected building block the operationally preferred starting material for library synthesis [3].

Venetoclax Intermediate via TIPS-Directed Hydroxylation

The TIPS-protected 7-azaindole strategy has been validated in the synthesis of Venetoclax (BCL-2 inhibitor) key intermediates. The synthetic route to 5-hydroxy-7-azaindole—a critical Venetoclax intermediate—proceeds through TIPS-protected 4-chloro-7-azaindole, which undergoes directed ortho-metalation, hydroxylation, dechlorination (Zn/AcOH, 65% yield), and TBAF-mediated TIPS deprotection (70% yield) to deliver the target in 26% overall yield over three steps from the TIPS-protected starting material [1]. Alternative routes that bypass the TIPS intermediate were reported to suffer from poor regioselectivity, low yields, and difficult purification [2]. This precedent validates CAS 1198097-37-8 as a member of the same TIPS-protected 7-azaindole building block family with proven scalability to pharmaceutical intermediate production.

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